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Compound of Interest

Compound Name: Cedrenol

Cat. No.: B1261940

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for
cedrenol, a naturally occurring sesquiterpenoid alcohol. The information presented herein is
intended to support researchers, scientists, and drug development professionals in the
identification, characterization, and utilization of this compound. This document details the
nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for
cedrenol, along with the experimental protocols for acquiring such data.

Introduction to Cedrenol

Cedrenol, with the chemical formula C1sH240, is a bicyclic sesquiterpene alcohol possessing a
characteristic woody aroma. Its structure, featuring a hydroxyl group and a carbon-carbon
double bond, gives rise to distinct spectral signatures that are crucial for its unambiguous
identification and structural elucidation. The IUPAC name for cedrenol is (1R,2R,5S,7R)-2,6,6-
trimethyl-8-methylidenetricyclo[5.3.1.0*°]Jundecan-9-ol, and it is also known by synonyms such
as cedr-8(15)-en-9-ol.[1]

Spectral Data of Cedrenol

The following sections summarize the key spectral data for cedrenol obtained through various
analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1261940?utm_src=pdf-interest
https://www.benchchem.com/product/b1261940?utm_src=pdf-body
https://www.benchchem.com/product/b1261940?utm_src=pdf-body
https://www.benchchem.com/product/b1261940?utm_src=pdf-body
https://www.benchchem.com/product/b1261940?utm_src=pdf-body
https://www.benchchem.com/product/b1261940?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Cedr-8%2815%29-en-9-ol
https://www.benchchem.com/product/b1261940?utm_src=pdf-body
https://www.benchchem.com/product/b1261940?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1261940?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic
molecules. While complete assigned 'H and 3C NMR data for cedrenol is not readily available
in the public domain, the following tables are based on typical chemical shift ranges for similar
sesquiterpenoid structures and available database information.

Table 1: Predicted *H NMR Spectral Data for Cedrenol

Chemical Shift (8)

Multiplicity Integration Assignment

ppm

=CHz2 (exocyclic
~4.7-5.0 m 2H

methylene)
~3.5-4.0 m 1H CH-OH

Aliphatic and allylic
~0.8-2.5 m ~21H

protons

Note: This is a predicted spectrum based on the structure of cedrenol. Actual experimental
values may vary.

Table 2: Predicted 3C NMR Spectral Data for Cedrenol

Chemical Shift (6) ppm Carbon Type Assignment
~150 Quaternary C=CH:

~105 CH2 =CH:

~70-80 CH CH-OH

~15-60 CH, CHz, CHs Aliphatic carbons

Note: This is a predicted spectrum based on the structure of cedrenol. The PubChem
database indicates that a 13C NMR spectrum was acquired on a BRUKER WP-200 SY
instrument.[2]

Infrared (IR) Spectroscopy
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Infrared spectroscopy provides information about the functional groups present in a molecule.
The IR spectrum of cedrenol is characterized by the presence of a hydroxyl (-OH) group and a
carbon-carbon double bond (C=C).

Table 3: Characteristic IR Absorption Bands for Cedrenol

Wavenumber (cm~?) Intensity Assignment

3600-3200 Strong, Broad O-H stretch (hydroxyl group)
3080-3010 Medium =C-H stretch (alkene)
2960-2850 Strong C-H stretch (alkane)
1680-1620 Medium C=C stretch (alkene)

~1465 Medium C-H bend (alkane)

~1375 Medium C-H bend (alkane)

) C-O stretch (secondary
~1050 Medium
alcohol)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification and structural confirmation. Cedrenol has a
molecular weight of 220.35 g/mol .[1]

Table 4. Mass Spectrometry Fragmentation Data for Cedrenol
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miz Relative Intensity (%) Possible Fragment
220 Low [M]* (Molecular lon)
205 Moderate [M - CHs]*

187 Moderate [M - CHs - H20]*

161 High [C12H17]*

105 High [CeHo]*

95 High [C7H11]*

43 High [C3H7]*

41 High [CsHs]*

Note: Fragmentation patterns can vary depending on the ionization method and energy.

Experimental Protocols

The following are generalized protocols for obtaining the spectral data of cedrenol. These
should be adapted based on the specific instrumentation and experimental goals.

NMR Spectroscopy

A sample of pure cedrenol is dissolved in a deuterated solvent, typically chloroform-d (CDCIs),
containing a small amount of tetramethylsilane (TMS) as an internal standard. *H and 3C NMR
spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For
unambiguous assignment of signals, two-dimensional NMR experiments such as COSY
(Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC
(Heteronuclear Multiple Bond Correlation) should be performed.

Infrared (IR) Spectroscopy

The IR spectrum of cedrenol, which can be a viscous liquid or solid, can be obtained using a
Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film can be

prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be
prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a
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transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid
and solid samples, where a small amount of the sample is placed directly on the ATR crystal.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common technique for the analysis of volatile compounds like cedrenol. A dilute
solution of cedrenol in a volatile solvent (e.g., hexane or dichloromethane) is injected into the
gas chromatograph. The sample is vaporized and separated on a capillary column (e.g., DB-5
or HP-5MS). The separated components then enter the mass spectrometer, where they are
ionized (typically by electron impact) and fragmented. The mass spectrum of cedrenol is then
recorded.

Logical Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectral analysis and identification of

cedrenol.
Sample Preparation Spectroscopic Analysis Data Interpretation
| Prepare Thin Film Functional Group
| orKBrPellet 1R SIFEEICEERrY Identification
~ Dilute in Fragmentation Pattern
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Caption: Workflow for the spectral analysis of cedrenol.

Signaling Pathway Diagram (Hypothetical)

While cedrenol is primarily known as a fragrance and flavor compound, research into its
biological activities is ongoing. The following is a hypothetical signaling pathway diagram
illustrating a potential mechanism of action for cedrenol in a cellular context, for illustrative
purposes.
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Caption: Hypothetical signaling pathway of cedrenol.

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1261940?utm_src=pdf-body-img
https://www.benchchem.com/product/b1261940?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1261940?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hasth

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b1261940?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Cedr-8%2815%29-en-9-ol
https://pubchem.ncbi.nlm.nih.gov/compound/Cedrenol
https://www.benchchem.com/product/b1261940#spectral-data-of-cedrenol-nmr-ir-mass-spec
https://www.benchchem.com/product/b1261940#spectral-data-of-cedrenol-nmr-ir-mass-spec
https://www.benchchem.com/product/b1261940#spectral-data-of-cedrenol-nmr-ir-mass-spec
https://www.benchchem.com/product/b1261940#spectral-data-of-cedrenol-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1261940?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1261940?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

